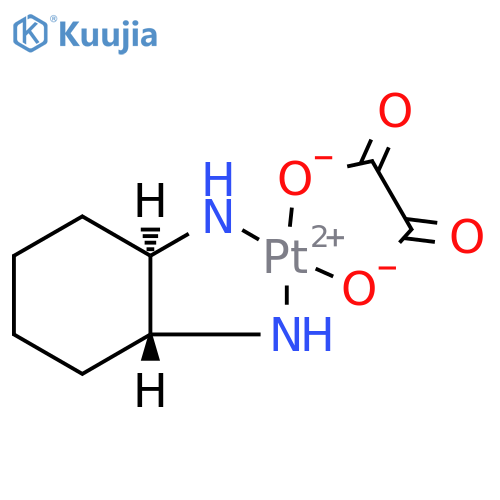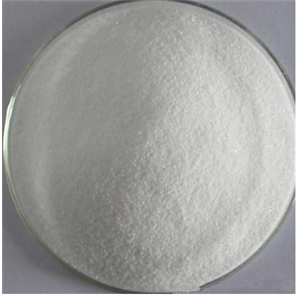Cas no 61825-94-3 (Oxaliplatin)

Oxaliplatin 化学的及び物理的性質
名前と識別子
-
- Oxaliplatin
- L-OHP
- [SP-4-2-(1R-TRANS)]-(1,2-CYCLOHEXANEDIAMINE-N,N')[ETHANEDIOATA(2-)-O,O']PLATINUM
- trans-l-diaminocyclohexane oxalatoplatinum
- (1,2-cyclohexanediamine-n,n’)(ethanedioato(2-)-o,o’)-platinu(sp-4-2-(1r-tr
- 1-ohp
- oxalato(1r,2r-cyclohexanediammine)platinum(ii)
- oxalatoplatin
- oxalatoplatinum
- Oxaliplatin DMF
- Dacplat
- Elocatin
- [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-N,N′)[ethanedioata(2--)-O,O’]platinum
- (trans-1,2-Cyclohexanediamine)oxalatoplatinum(II)
- Eloxatin (TN)
- Oxaliplatin (JAN/USAN/INN)
- Oxaliplatin (Eloxatin)
- s1224
- SW219151-1
- O0372
- D01790
- AB01568250_01
- 15171-
- [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-N,N,)[ethanedioato(2-)-O,O’Jplatinum
-
- MDL: MFCD00866327
- インチ: 1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1
- InChIKey: DWAFYCQODLXJNR-BNTLRKBRSA-L
- SMILES: O=C1C([O-][Pt+2]2(N[C@]3([H])CCCC[C@@]3([H])N2)[O-]1)=O
計算された属性
- 精确分子量: 397.06000
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 使用できない
- Surface Charge: 0
- トポロジー分子極性表面積: 132
じっけんとくせい
- Color/Form: 白色の疎塊または非晶質固体である。水に微溶解していますようかいど of 7.9mg/ml; Insoluble in methanol, insoluble in ethanol and acetone. 2. density (g/ml, 25/4 ℃)
- 密度みつど: 1.1360
- ゆうかいてん: 285-300°C
- Boiling Point: No data available
- フラッシュポイント: No data available
- Solubility: Soluble in water with heating and/or sonication
- すいようせい: Soluble in water with heating and/or sonication
- 稳定性: Stable. Store cool. Incompatible with oxidizing agents.
- PSA: 104.64000
- LogP: 0.61450
- Merck: 6912
- Solubility: これようかいど in water is 7.9mg/ml.
- 敏感性: Thermal sensitivity
- じょうきあつ: No data available
Oxaliplatin Security Information
-
Symbol:


- Prompt:あぶない
- Signal Word:Warning
- 危害声明: H315,H317,H319,H335,H351
- Warning Statement: P261,P280,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38-40-42/43
- セキュリティの説明: S26-S36
- RTECS号:TP2275850
-
危険物標識:

- 储存条件:4°C, protect from light
- 包装グループ:II
- HazardClass:6.1(a)
- Risk Phrases:R36/37/38; R40; R42/43
Oxaliplatin 税関データ
- 税関コード:28439000
Oxaliplatin Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0992-1g |
Oxaliplatin |
61825-94-3 | 99.57% | 1g |
$112.0 | 2021-09-02 | |
| LKT Labs | O9201-25 mg |
Oxaliplatin |
61825-94-3 | ≥98% | 25mg |
$102.10 | 2023-07-10 | |
| LKT Labs | O9201-100 mg |
Oxaliplatin |
61825-94-3 | ≥98% | 100MG |
$197.60 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-202270A-25mg |
Oxaliplatin, |
61825-94-3 | 99% | 25mg |
¥2775.00 | 2023-09-05 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0164-100mg |
Oxaliplatin |
61825-94-3 | 99.93% | 100mg |
¥ 686 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0164-200mg |
Oxaliplatin |
61825-94-3 | 99.93% | 200mg |
¥ 1178 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O18190-100mg |
Oxaliplatin |
61825-94-3 | 98% | 100mg |
¥298.0 | 2022-04-27 | |
| Chemenu | CM373662-1g |
Oxaliplatin |
61825-94-3 | 95%+ | 1g |
$84 | 2022-06-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19674-100mg |
Oxaliplatin |
61825-94-3 | 98% | 100mg |
¥756.00 | 2023-09-09 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S24033-500mg |
Oxaliplatin |
61825-94-3 | 98% | 500mg |
¥1200.00 | 2021-09-02 |
Oxaliplatin Suppliers
Oxaliplatin 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
Oxaliplatinに関する追加情報
Introduction to Oxaliplatin (CAS No: 61825-94-3) in Modern Chemotherapy
Oxaliplatin, a critical compound in the realm of oncology, is a platinum-based chemotherapeutic agent widely recognized for its efficacy in treating various forms of cancer. With the chemical formula CAS No: 61825-94-3, this compound has become a cornerstone in the development of targeted therapies. Its unique mechanism of action, which involves forming DNA adducts that interfere with replication and transcription, has positioned it as a key player in the fight against tumors.
The significance of Oxaliplatin in modern medicine cannot be overstated. It is particularly noted for its role in the treatment of colorectal cancer, where it has demonstrated remarkable success when used in combination with other chemotherapeutic agents. The drug's ability to induce apoptosis and inhibit cell proliferation has made it a preferred choice for many oncologists worldwide.
Recent advancements in the field have further highlighted the potential of Oxaliplatin. Studies have shown that its efficacy can be enhanced when paired with biological therapies such as antibodies and small molecule inhibitors. This combination approach has led to improved patient outcomes and has opened new avenues for research. For instance, the integration of Oxaliplatin with immune checkpoint inhibitors has shown promising results in clinical trials, offering hope for patients who have previously undergone multiple rounds of chemotherapy.
The pharmacological profile of Oxaliplatin is characterized by its ability to form stable complexes with biological molecules, particularly DNA. This interaction disrupts normal cellular processes, leading to the death of cancerous cells. The compound's unique chemical structure, which includes a platinum center coordinated to two ammonia ligands and an oxalate chelate, contributes to its stability and reactivity within the cellular environment.
One of the most intriguing aspects of Oxaliplatin is its sensitivity to pH changes within the tumor microenvironment. Unlike earlier platinum-based drugs such as cisplatin and carboplatin, Oxaliplatin exhibits higher solubility at physiological pH levels, allowing it to penetrate tumor tissues more effectively. This property has been exploited to develop targeted delivery systems that enhance drug concentration at tumor sites while minimizing systemic toxicity.
The clinical applications of Oxaliplatin have been extensively studied and documented. It is often used in first-line regimens for metastatic colorectal cancer, either as a single agent or in combination with fluorouracil and folinic acid (FOLFOX). The FOLFOX regimen has become a standard treatment protocol due to its superior efficacy compared to other chemotherapy regimens.
In addition to colorectal cancer, Oxaliplatin has shown promise in the treatment of other malignancies, including gastric cancer, esophageal cancer, and certain types of lung cancer. Research is ongoing to explore its potential in these indications and to identify new biomarkers that can predict response to therapy. This ongoing research is crucial for optimizing treatment strategies and improving patient care.
The safety profile of Oxaliplatin is well-documented, with common side effects including nausea, vomiting, peripheral neuropathy, and hematological toxicity. However, advances in supportive care have significantly mitigated these side effects, allowing patients to tolerate the drug better. For example, antiemetic medications have greatly improved management of nausea and vomiting, while nutritional support helps address malnutrition associated with chemotherapy.
Future directions in Oxaliplatin research are focused on enhancing its therapeutic index by developing more selective delivery systems and exploring novel combinations with other therapeutic agents. Nanotechnology-based approaches are being explored to improve drug delivery efficiency and reduce off-target effects. Additionally, efforts are underway to identify genetic markers that can predict sensitivity or resistance to Oxaliplatin therapy.
The role of Oxaliplatin in personalized medicine cannot be ignored. By integrating genomic data with traditional clinical parameters, clinicians can tailor treatment regimens to individual patients, thereby improving outcomes and reducing side effects. This approach aligns with the broader goals of precision oncology—a paradigm shift from one-size-fits-all treatments to highly personalized care plans.
In conclusion, Oxaliplatin (CAS No: 61825-94-3) remains a vital component in modern oncology due to its potent antitumor activity and relatively manageable side effect profile. Its continued use alongside innovative therapeutic strategies underscores its importance in the fight against cancer. As research progresses, we can expect even more refined applications of this remarkable compound.
61825-94-3 (Oxaliplatin) Related Products
- 15663-27-1(Cisplatin)
- 1197-54-2(2-(4-Aminocyclohexyl)acetic acid)
- 6153-56-6(Oxalic acid dihydrate)
- 67333-70-4((1S,2S)-(-)-1,2-Cyclohexanediamine D-Tartrate)
- 143347-30-2(2-Pentanamine, N-methyl-N-2-propynyl-, ethanedioate (1:1))
- 95734-82-0(Nedaplatin)
- 108-87-2(Methylcyclohexane)
- 20439-47-8((1R,2R)-Cyclohexane-1,2-diamine)
- 103129-82-4((S)-Amlodipine)
- 39961-95-0((1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate)











